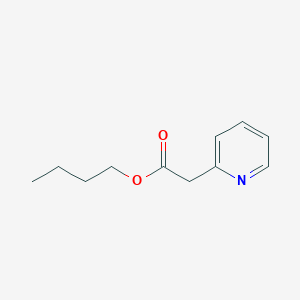

Butyl 2-(pyridin-2-yl)acetate

CAS No.: 29488-94-6

Cat. No.: VC5636006

Molecular Formula: C11H15NO2

Molecular Weight: 193.246

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 29488-94-6 |

|---|---|

| Molecular Formula | C11H15NO2 |

| Molecular Weight | 193.246 |

| IUPAC Name | butyl 2-pyridin-2-ylacetate |

| Standard InChI | InChI=1S/C11H15NO2/c1-2-3-8-14-11(13)9-10-6-4-5-7-12-10/h4-7H,2-3,8-9H2,1H3 |

| Standard InChI Key | AOWFSADDXYTKTN-UHFFFAOYSA-N |

| SMILES | CCCCOC(=O)CC1=CC=CC=N1 |

Introduction

Chemical Identity and Structural Characteristics

Nomenclature and Molecular Structure

The IUPAC name tert-butyl 2-pyridin-2-ylacetate unambiguously defines the compound’s structure: a pyridine ring with an acetic acid ester group at the 2-position, where the ester’s alcohol component is tert-butanol. The canonical SMILES representation, CC(C)(C)OC(=O)CC1=CC=NC=C1, underscores the connectivity of the tert-butyl group (C(C)(C)C), the acetate linker (OC(=O)CC), and the pyridine ring .

Physicochemical Properties

Key physicochemical parameters are summarized below:

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₁H₁₅NO₂ | |

| Molecular Weight | 193.24 g/mol | |

| Exact Mass | 193.11000 Da | |

| Polar Surface Area | 39.19 Ų | |

| LogP (Partition Coeff.) | 1.97 | |

| HS Code | 2933399090 |

The compound’s moderate LogP value suggests balanced lipophilicity, making it suitable for applications requiring solubility in both organic and aqueous phases.

Synthesis and Manufacturing

Traditional Synthetic Routes

The synthesis of tert-butyl 2-pyridin-2-ylacetate typically involves esterification of pyridin-2-ylacetic acid with tert-butanol under acidic catalysis. Kiselyov and Strekowski (1993) demonstrated a foundational approach using pyridin-2-ylacetic acid and tert-butyl bromide in the presence of a base, achieving moderate yields . This method, while reliable, often requires optimization of reaction time and temperature to mitigate side reactions such as acid-catalyzed decomposition.

Reactivity and Functionalization

Hydrolysis and Derivative Formation

The tert-butyl ester group is susceptible to hydrolysis under acidic or basic conditions, yielding pyridin-2-ylacetic acid—a precursor for pharmaceuticals and agrochemicals. For instance, Gruenenthal GmbH’s patent (2013) describes the use of this acid as an intermediate in analgesics, underscoring the ester’s role in prodrug strategies .

Participation in Cyclization Reactions

The pyridine ring’s nitrogen atom enables coordination with Lewis acids, facilitating cyclization reactions. In one example, Liu et al. (2023) utilized TBHP in ethyl acetate to synthesize 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridines . While this study focused on amides, analogous conditions could plausibly transform tert-butyl 2-pyridin-2-ylacetate into heterocyclic scaffolds.

Applications in Pharmaceutical Research

Intermediate in Analgesic Development

Gruenenthal GmbH’s patent (2013) identifies pyridin-2-ylacetic acid derivatives as critical intermediates in manufacturing non-opioid analgesics . The tert-butyl ester’s stability and ease of hydrolysis make it a preferred protecting group for large-scale synthesis.

Industrial and Regulatory Considerations

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume